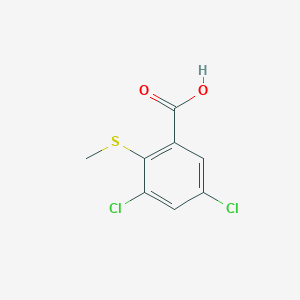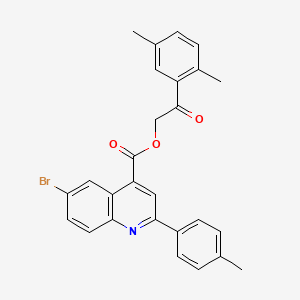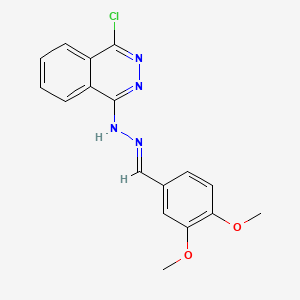
3,5-Dichloro-2-(methylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(methylsulfanyl)benzoic acid typically involves the chlorination of 2-(methylsulfanyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the carboxylic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 3,5-Dichloro-2-(methylsulfinyl)benzoic acid, 3,5-Dichloro-2-(methylsulfonyl)benzoic acid.
Reduction: 3,5-Dichloro-2-(methylsulfanyl)benzyl alcohol.
Substitution: 3,5-Dimethoxy-2-(methylsulfanyl)benzoic acid.
Scientific Research Applications
3,5-Dichloro-2-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a candidate for drug development.
Comparison with Similar Compounds
- 3,5-Dichloro-2-(methylsulfinyl)benzoic acid
- 3,5-Dichloro-2-(methylsulfonyl)benzoic acid
- 3,5-Dimethoxy-2-(methylsulfanyl)benzoic acid
Comparison: 3,5-Dichloro-2-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorine atoms and a methylsulfanyl group, which impart distinct chemical properties
Properties
CAS No. |
62176-41-4 |
|---|---|
Molecular Formula |
C8H6Cl2O2S |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3,5-dichloro-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
QLZIZSLVDDPCCP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085789.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15085792.png)
![(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15085803.png)


![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15085822.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15085824.png)
![N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15085828.png)
![Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085835.png)
![[3-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15085836.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085841.png)
![(5Z)-3-Ethyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085842.png)
![[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B15085844.png)

